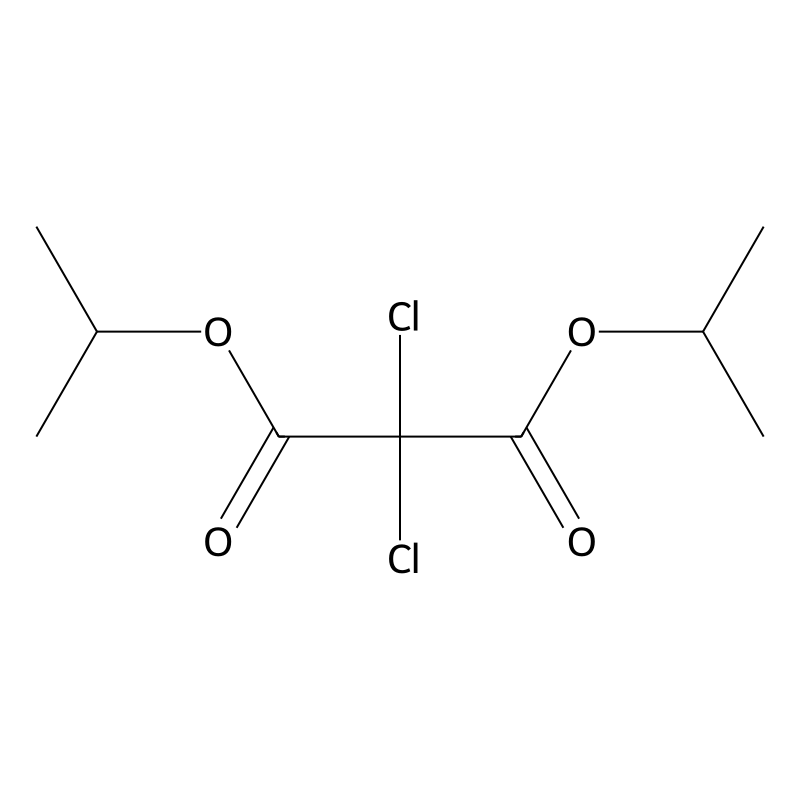

Diisopropyl dichloromalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Malonic Acid Derivatives:

DiIDM serves as a valuable precursor for the synthesis of diverse malonic acid derivatives, encompassing a broad spectrum of organic molecules. Its inherent reactivity, stemming from the presence of two reactive chlorine atoms, facilitates substitution reactions with various nucleophiles, enabling the introduction of functional groups onto the malonate scaffold. This characteristic allows researchers to synthesize a plethora of compounds with tailored properties, catering to specific applications in medicinal chemistry, materials science, and other disciplines.

Michael Addition Reactions:

DiIDM readily participates in Michael addition reactions, a fundamental class of organic reactions involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, DiIDM acts as the Michael acceptor, reacting with various nucleophiles to yield functionalized adducts. This reaction's versatility enables researchers to construct complex molecules with precise control over stereochemistry and functionality, finding applications in the synthesis of natural products, pharmaceuticals, and other advanced materials.

Decarboxylative Aldol Reactions:

DiIDM can be strategically employed in decarboxylative aldol reactions, a powerful tool for carbon-carbon bond formation. This reaction involves the initial deprotonation of DiIDM, followed by aldol addition with a suitable carbonyl compound. Subsequently, the malonate group undergoes decarboxylation, furnishing the final aldol product. This reaction sequence offers a streamlined approach to constructing aldol adducts, which serve as essential building blocks in numerous organic molecules, including pharmaceuticals and natural products.

C-H Activation Reactions:

Recent research has explored the potential of DiIDM in C-H activation reactions, a rapidly evolving field in organic chemistry. This strategy involves functionalizing unreactive C-H bonds directly, enabling the formation of complex molecules without the need for prefunctionalized starting materials. While still under development, DiIDM's application in C-H activation holds promise for the development of more efficient and selective synthetic methods.

Diisopropyl dichloromalonate is a chemical compound with the molecular formula and a molecular weight of approximately 257.11 g/mol. It is classified as a dichloromalonic acid diester, specifically derived from malonic acid. The compound features two chlorine atoms attached to the malonate backbone, significantly influencing its reactivity and potential applications in organic synthesis and pharmaceuticals. Its structure includes two isopropyl groups, which enhance its lipophilicity compared to other malonate derivatives, making it useful in various

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing the synthesis of various derivatives.

- Cyclization Reactions: It can undergo cyclization when reacted with suitable reagents, leading to the formation of cyclic compounds.

- Acylation Reactions: This compound can act as an acylating agent in kinetic resolutions and other acylation processes, particularly with amines .

Diisopropyl dichloromalonate can be synthesized through several methods:

- Chlorination of Diisopropyl Malonate: This involves treating diisopropyl malonate with aqueous alkali hypochlorite solutions under controlled pH conditions. The reaction typically yields high purity products with good yields .

- Reaction with Chlorinating Agents: Using reagents like thionyl chloride or phosphorus oxychloride can effectively introduce chlorine into the malonate structure .

- Direct Esterification: The starting material can also be synthesized via direct esterification methods involving malonic acid derivatives and isopropanol under acidic conditions.

Diisopropyl dichloromalonate has several applications:

- Synthesis of Pharmaceuticals: It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is used as an activator in copolymerization processes, particularly in the production of ethylene-propylene-diene monomer (EPDM) copolymers .

- Flame Retardants: Its properties make it suitable for use as a flame retardant in certain polymer formulations.

Interaction studies involving diisopropyl dichloromalonate primarily focus on its reactivity with nucleophiles and its role in enzymatic processes. For instance, its effectiveness as an acylating agent has been demonstrated in kinetic resolution studies, where it selectively modifies racemic amines to yield enantiomerically enriched products . Additionally, its interactions with various catalysts have been explored to optimize reaction conditions for better yields and selectivity.

Diisopropyl dichloromalonate shares structural similarities with several other malonic acid derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl malonate | Less lipophilic; commonly used in organic synthesis. | |

| Dimethyl chloromalonate | Contains one chlorine; less reactive than diisopropyl dichloromalonate. | |

| Diisobutyl malonate | More bulky; used similarly but with different steric effects. | |

| Diethyl dichloromalonate | Similar reactivity but different alkyl groups influence solubility and reactivity. |

Diisopropyl dichloromalonate is unique due to its specific combination of two isopropyl groups and two chlorine atoms, which enhances its reactivity compared to other esters and allows for diverse applications in organic chemistry.

Chlorination Pathways for Malonate Ester Derivatives

Chlorination of diisopropyl malonate represents the most direct route to diisopropyl dichloromalonate. Two primary reagents dominate this transformation: sulfuryl chloride ($$\text{SO}2\text{Cl}2$$) and chlorine gas ($$\text{Cl}_2$$).

Sulfuryl Chloride-Mediated Chlorination

Sulfuryl chloride reacts with diisopropyl malonate under controlled conditions to introduce chlorine atoms at the α-position of the malonate backbone. The reaction typically proceeds in anhydrous toluene or dichloromethane at temperatures between 0–5°C to mitigate exothermic side reactions. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio ($$\text{SO}2\text{Cl}2$$:Malonate) | 2.2:1 | Maximizes dichlorination |

| Temperature | 0–5°C | Reduces dichloro impurity formation |

| Reaction Time | 5–6 hours | Balances conversion and byproduct control |

The mechanism involves sequential enolization and electrophilic chlorination. The enolate intermediate, stabilized by the ester groups, reacts with $$\text{SO}2\text{Cl}2$$ to form the dichlorinated product. Excess reagent or elevated temperatures favor over-chlorination, leading to trichloro derivatives, which are removed via vacuum distillation.

Chlorine Gas in Solvent-Free Systems

Gaseous chlorine introduces chlorine atoms under solvent-free conditions, offering scalability for industrial production. This method requires rigorous moisture exclusion to prevent hydrolysis. Reaction kinetics studies reveal a second-order dependence on chlorine concentration, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 25°C. Post-reaction purification involves neutralization with sodium bicarbonate and fractional distillation to achieve >95% purity.

Catalytic Asymmetric Synthesis Strategies

While asymmetric synthesis of diisopropyl dichloromalonate remains underexplored, advancements in chiral malonate derivatives inform potential strategies. For example, spiro iridium catalysts enable enantioselective hydrogenation of β-aryl alkylidene malonates, achieving up to 99% enantiomeric excess (ee). Adapting these catalysts to dichloromalonate systems could involve:

- Chiral Lewis Acid Catalysis: Employing $$ \text{Ti(OiPr)}_4 $$-based complexes to induce asymmetry during chlorination.

- Enzymatic Resolution: Lipases such as Candida antarctica selectively hydrolyze one ester group of prochiral dichloromalonates, yielding enantiopure intermediates.

However, steric hindrance from the isopropyl groups and the electron-withdrawing chlorine atoms complicates enantiocontrol. Computational studies suggest that modifying catalyst ligands to accommodate bulky substituents could improve selectivity.

Continuous Flow Reactor Optimization Approaches

Continuous flow systems enhance the safety and efficiency of dichloromalonate synthesis by improving heat and mass transfer. A two-step continuous process developed for sulfenyl chloride formation demonstrates the feasibility of this approach:

- Module 1: In-line mixing of $$\text{SO}2\text{Cl}2$$ and diisopropyl malonate in a coiled tube reactor (residence time: 2 minutes).

- Module 2: Quenching with vinyl acetate to trap intermediates, followed by chlorination (residence time: 14 minutes).

This system achieves a throughput of 141 g/h with 98% yield, surpassing batch reactors in productivity. Key advantages include:

- Temperature Control: Microreactors maintain isothermal conditions, minimizing thermal degradation.

- Scalability: Doubling reactor diameter increases output linearly without compromising yield.